molecular formula C9H7ClN2O2S B2962074 2-Chloroquinoline-6-sulfonamide CAS No. 1156387-51-7

2-Chloroquinoline-6-sulfonamide

Cat. No.: B2962074
CAS No.: 1156387-51-7
M. Wt: 242.68
InChI Key: HXNLGTKENNXLJI-UHFFFAOYSA-N
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Description

2-Chloroquinoline-6-sulfonamide is a quinoline derivative with the molecular formula C9H7ClN2O2S. It is known for its diverse biological activities and is used in various scientific research applications. The compound contains a quinoline ring system, which is a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antimalarial, and anticancer activities .

Mechanism of Action

Target of Action

The primary target of 2-Chloroquinoline-6-sulfonamide is similar to other sulfonamides, which are known to inhibit the enzyme dihydropteroate synthase (DHPS) involved in the synthesis of folic acid . Folic acid is essential for the synthesis of nucleic acids in bacteria, and its inhibition leads to the prevention of bacterial growth .

Mode of Action

This compound, like other sulfonamides, acts as a competitive inhibitor of the enzyme DHPS . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme. This prevents PABA from binding, thus inhibiting the production of folic acid and halting the growth of bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis affects the biochemical pathway of nucleic acid synthesis in bacteria. Without folic acid, the bacteria cannot produce the nucleotides required for DNA and RNA synthesis. This leads to the inability of the bacteria to replicate and grow .

Pharmacokinetics

Sulfonamides in general are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the bacteria are unable to replicate their DNA and RNA, leading to a halt in their growth and multiplication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroquinoline-6-sulfonamide typically involves the chlorination of quinoline followed by sulfonation. One common method is the reaction of 2-chloroquinoline with chlorosulfonic acid to introduce the sulfonamide group at the 6-position. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloroquinoline-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Reduced quinoline derivatives.

    Coupling Products: Biaryl quinoline derivatives.

Scientific Research Applications

2-Chloroquinoline-6-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antimalarial properties.

    Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of dyes, catalysts, and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 2-Chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-c]quinolin-7-one oxime
  • 4-Aminoquinoline
  • 8-Aminoquinoline

Uniqueness

2-Chloroquinoline-6-sulfonamide is unique due to the presence of both the chloro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in scientific research, making it a valuable compound in various fields .

Properties

IUPAC Name

2-chloroquinoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-9-4-1-6-5-7(15(11,13)14)2-3-8(6)12-9/h1-5H,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNLGTKENNXLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156387-51-7
Record name 2-chloroquinoline-6-sulfonamide
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